molecular formula C14H23NO2 B1437962 2-(3-Ethoxypropoxy)-3-phenylpropylamine CAS No. 883540-52-1

2-(3-Ethoxypropoxy)-3-phenylpropylamine

Cat. No.: B1437962
CAS No.: 883540-52-1
M. Wt: 237.34 g/mol
InChI Key: VSICIGKEHOHMAM-UHFFFAOYSA-N
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Description

2-(3-Ethoxypropoxy)-3-phenylpropylamine is a structurally modified amine derivative featuring a phenylpropylamine backbone substituted with a 3-ethoxypropoxy group. The ethoxypropoxy substituent likely enhances solubility and bioavailability compared to simpler hydrophobic derivatives, aligning with structure-activity relationship (SAR) principles observed in soluble epoxide hydrolase (sEH) inhibitors and monoamine reuptake inhibitors .

Properties

IUPAC Name

2-(3-ethoxypropoxy)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-2-16-9-6-10-17-14(12-15)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSICIGKEHOHMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCOC(CC1=CC=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(3-Ethoxypropoxy)-3-phenylpropylamine typically involves the nucleophilic substitution of a suitable halogenated or activated ether intermediate with 3-phenylpropylamine or its derivatives. The key steps often include:

  • Formation of the ethoxypropoxy intermediate (an ether with a leaving group)
  • Nucleophilic substitution by 3-phenylpropylamine under basic or neutral conditions
  • Purification and isolation of the target amine

This approach is supported by various experimental procedures where alkylation of amines by haloalkyl ethers or sulfonate esters is employed.

Specific Preparation Routes

Reaction of 3-Phenylpropylamine with Ethoxypropyl Derivatives

One practical method involves the reaction of 3-phenylpropylamine with an ethoxypropyl halide or sulfonate ester under basic conditions, typically in solvents such as acetonitrile or methanol, with bases like potassium carbonate or triethylamine to facilitate nucleophilic substitution.

Step Reagents & Conditions Yield & Notes
1 3-Phenylpropylamine + ethoxypropyl bromide or tosylate, K2CO3, MeOH or CH3CN, 20-80°C, 1-5 h Moderate to good yields (30-77%) reported depending on conditions and purification methods
2 Work-up involves aqueous extraction, drying over MgSO4 or Na2SO4, and purification by column chromatography or crystallization Purity and yield depend on reaction time, temperature, and stoichiometry
Use of Cyclic Alkylene Sulfuric Esters

According to US Patent US4249003A, cyclic alkylene sulfuric esters can be converted to amines by reaction with amines such as dimethylamine or primary amines under autoclave heating (e.g., 140-150°C for 8-16 hours). This method allows the introduction of alkylene groups into amines with good selectivity.

Parameter Details
Starting material Cyclic alkylene sulphuric esters
Amines used Dimethylamine, cyclohexylamine, or phenylpropylamine
Conditions Autoclave heating at 140-150°C, 8-16 h
Work-up Acidification, extraction with organic solvents, drying, evaporation, crystallization
Outcome High purity alkylated amines with good yields; suitable for preparing this compound analogs
Multi-step Synthesis via Mannich and Reduction Reactions

A Chinese patent (CN100430376C) describes a multi-step synthesis involving:

  • Mannich reaction of acetophenone derivatives to introduce aminoalkyl groups
  • Subsequent reactions including debenzylation, reduction, and hydrolysis
  • This method achieves a total yield ≥74% with mild conditions and inexpensive reagents

Though focused on N-methyl-3-phenyl-3-hydroxypropylamine, the methodology is adaptable for introducing ethoxypropoxy substituents by modifying intermediate steps.

Reaction Conditions and Optimization

Reaction Parameter Typical Range/Value Effect on Yield/Purity
Solvent Methanol, Acetonitrile, Dichloromethane Polar aprotic solvents favor nucleophilic substitution
Base Potassium carbonate, Triethylamine Neutralizes acid byproducts, promotes substitution
Temperature 20°C to 80°C Higher temperature increases reaction rate but may reduce selectivity
Reaction Time 1 to 20 hours Longer times improve conversion but risk side reactions
Work-up Acid-base extraction, drying agents (MgSO4, Na2SO4), chromatography Critical for purity and yield

Data Tables Summarizing Key Experimental Findings

Entry Starting Materials Conditions Yield (%) Notes
1 3-Phenylpropylamine + ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate, K2CO3, MeOH, CH3CN, 0°C to RT, 1h 77% Efficient substitution reaction with good yield and purity
2 3-Phenylpropylamine + 2-chloro-N-(3-phenylpropyl)-3-(trifluoromethyl)pyridin-4-amine, triethylamine, CH3CN, 80°C, 5h 68% Moderate yield, requires chromatographic purification
3 Cyclic alkylene sulphuric ester + 3-phenylpropylamine, aqueous ammonia, autoclave, 140-150°C, 8-16h 70-80% (estimated) High purity amine formation via ring-opening alkylation
4 Multi-step Mannich, reduction, hydrolysis starting from acetophenone derivatives ≥74% total Industrially feasible with mild conditions and low cost

Research Findings and Notes

  • The nucleophilic substitution of ethoxypropyl intermediates by 3-phenylpropylamine is the most straightforward and commonly used method, benefiting from mild reaction conditions and commercially available reagents.
  • Use of cyclic alkylene sulphuric esters under high temperature and autoclave conditions provides a robust alternative for alkylation, especially for more complex amines.
  • Multi-step synthetic routes involving Mannich reactions and reductions offer high overall yields and purity, suitable for industrial scale-up, but require more steps and purification.
  • Reaction optimization focuses on solvent choice, base selection, temperature control, and purification techniques to maximize yield and minimize impurities.
  • Environmental and cost considerations favor methods that avoid harsh reagents and conditions, such as the alkaline debenzylation approach described in patent CN100430376C.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxypropoxy)-3-phenylpropylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxypropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

2-(3-Ethoxypropoxy)-3-phenylpropylamine is an organic compound classified as an amine. It features an ethoxypropoxy group attached to a phenylpropylamine backbone, which gives it unique chemical properties. This compound has garnered attention in various fields, including chemistry, biology, and industry, due to its potential applications as an intermediate in synthesis and its biological activity.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form oxides or ketones.
  • Reduction : Can be reduced to alcohols or amines using agents like lithium aluminum hydride.
  • Substitution : The ethoxypropoxy group can be substituted with other functional groups under specific conditions.

Chemistry

In the field of chemistry, this compound serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse reactions, facilitating the development of more complex molecules.

Biology

This compound has been studied for its potential biological activities, particularly in understanding biological pathways and mechanisms. Research indicates that it may interact with specific receptors or enzymes, modulating their activity and influencing various biological processes.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for developing new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxypropoxy)-3-phenylpropylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluoxetine (N-Methyl-3-(p-Trifluoromethylphenoxy)-3-phenylpropylamine)

  • Structural Differences: Fluoxetine substitutes the ethoxypropoxy group in the target compound with a p-trifluoromethylphenoxy moiety and includes an N-methyl group .
  • Pharmacological Profile: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) with Ki values of 5.5 × 10⁻⁸ M (serotonin), 9.5 × 10⁻⁶ M (norepinephrine), and 1.3 × 10⁻⁵ M (dopamine), demonstrating >100-fold selectivity for serotonin .
  • Physicochemical Properties: The trifluoromethylphenoxy group increases lipophilicity, contributing to its long half-life and sustained in vivo activity .

Nisoxetine (dl-N-Methyl-3-(o-Methoxyphenoxy)-3-phenylpropylamine)

  • Structural Differences: Nisoxetine features an o-methoxyphenoxy group instead of ethoxypropoxy .
  • Pharmacological Profile: Nisoxetine is a potent norepinephrine reuptake inhibitor (Ki ~10⁻⁷ M for norepinephrine) with minimal serotonin uptake inhibition, contrasting with Fluoxetine’s selectivity .
  • SAR Insight: The ortho-methoxy group sterically hinders interaction with serotonin transporters, favoring norepinephrine binding .

Imprimatin B2 (3-(2-Furyl)-3-phenylpropylamine)

  • Structural Differences : Replaces the ethoxypropoxy group with a 2-furyl substituent .
  • Functional Role : Acts as a plant immune-priming compound, diverging from the neurological focus of Fluoxetine and nisoxetine. The furyl group may enhance hydrogen-bonding interactions in plant systems .

Venlafaxine (1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol)

  • Structural Differences: A phenethylamine derivative with a cyclohexanol ring, lacking the phenylpropylamine backbone .
  • Pharmacological Profile: A serotonin-norepinephrine reuptake inhibitor (SNRI) with balanced Ki values (~10⁻⁷ M for both serotonin and norepinephrine), differing from the monoamine-specific profiles of Fluoxetine and nisoxetine .

Structure-Activity Relationship (SAR) Analysis

  • Substituent Effects: Ethoxypropoxy Group: Likely improves aqueous solubility compared to hydrophobic groups (e.g., trifluoromethylphenoxy in Fluoxetine), as polar ether linkages reduce melting points and enhance bioavailability . Aromatic Substitutions: Electron-withdrawing groups (e.g., -CF₃ in Fluoxetine) enhance serotonin transporter (SERT) affinity, while bulky groups (e.g., o-methoxy in nisoxetine) favor norepinephrine transporter (NET) binding .
  • Amine Modifications : Tertiary amines (e.g., N,N-dimethyl derivatives) generally exhibit reduced potency compared to secondary amines, as seen in Fluoxetine’s N-methyl vs. its tertiary analogs .

Comparative Data Table

Compound Key Substituent Ki (Serotonin) Ki (Norepinephrine) Selectivity Ratio (SERT:NET) Primary Application
2-(3-Ethoxypropoxy)-3-phenylpropylamine 3-Ethoxypropoxy N/A N/A N/A Research (Hypothetical)
Fluoxetine p-CF₃-phenoxy 5.5 × 10⁻⁸ M 9.5 × 10⁻⁶ M 173:1 SSRI Antidepressant
Nisoxetine o-OCH₃-phenoxy >10⁻⁵ M ~10⁻⁷ M <1:100 NET Inhibitor
Imprimatin B2 2-Furyl N/A N/A N/A Plant Immune Priming
Venlafaxine 4-OCH₃-phenyl + Cyclohexanol ~10⁻⁷ M ~10⁻⁷ M 1:1 SNRI Antidepressant

Biological Activity

Overview

2-(3-Ethoxypropoxy)-3-phenylpropylamine, with the CAS number 883540-52-1, is an organic compound classified as an amine. It features a unique ethoxypropoxy group attached to a phenylpropylamine backbone, which endows it with distinct chemical and biological properties. This compound has attracted attention for its potential applications in medicinal chemistry and biological research.

The synthesis of this compound typically involves the nucleophilic substitution of 3-phenylpropylamine with 3-ethoxypropyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is generally conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.

Synthetic Route

StepReagentsConditions
13-Phenylpropylamine + 3-Ethoxypropyl chlorideBase (NaOH or K2CO3), Reflux
2PurificationStandard organic purification techniques

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The ethoxypropoxy group enhances its binding affinity, potentially modulating various biological pathways. Research indicates that compounds with similar structures often exhibit significant activity in neurotransmitter modulation and receptor interaction.

Case Studies and Research Findings

  • Neurotransmitter Modulation : In a study exploring the effects of phenylpropylamines on neurotransmitter systems, it was found that derivatives similar to this compound could influence serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
  • Antidepressant Activity : A comparative analysis demonstrated that compounds with ethoxy groups showed enhanced antidepressant-like effects in animal models. These findings highlight the importance of structural modifications in developing effective therapeutic agents.
  • In Vitro Studies : Laboratory experiments have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development targeting metabolic disorders.

Comparative Analysis

In comparing this compound with structurally similar compounds, several distinctions arise:

Compound NameBiological ActivityStructural Features
2-(3-Methoxypropoxy)-3-phenylpropylamine Moderate receptor affinityMethoxy group instead of ethoxy
2-(4-Ethoxybutyloxy)-3-phenylpropylamine Higher enzyme inhibitionLonger alkyl chain
2-(3-Isopropoxy)-3-phenylpropylamine Lower receptor affinityIsopropoxy group

Applications in Research and Industry

The compound's unique properties make it suitable for various applications:

  • Medicinal Chemistry : Potential lead compound for developing drugs targeting neurological disorders.
  • Biochemical Research : Useful in studying enzyme interactions and metabolic pathways.
  • Industrial Applications : May serve as an intermediate in synthesizing specialty chemicals.

Q & A

Q. What are the optimal synthetic routes for 2-(3-ethoxypropoxy)-3-phenylpropylamine, and how can reaction yields be improved?

Methodological Answer:

  • Step 1: Start with a nucleophilic substitution reaction between 3-phenylpropylamine and 3-ethoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2: Optimize solvent polarity and temperature to minimize side products (e.g., ether cleavage). Use TLC or HPLC to monitor reaction progress .
  • Step 3: Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
  • Key Data: Typical yields range from 40–65%, with impurities including unreacted amine or over-alkylated derivatives .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis: Use 1H^1H- and 13C^{13}C-NMR in CDCl₃ to confirm the ethoxypropoxy chain (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and phenyl group (δ 7.2–7.4 ppm). Compare with analogs like 3-Hydroxy-N-Methyl-3-Phenyl-Propylamine (CAS 42142-52-9) .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 266.2 (C₁₄H₂₃NO₂). Fragmentation patterns distinguish positional isomers .
  • Purity Check: HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What are the structure-activity relationships (SAR) for this compound in neurotransmitter receptor studies?

Methodological Answer:

  • Modification Strategy: Vary substituents on the phenyl ring (e.g., electron-withdrawing groups) or ethoxy chain length to assess binding affinity to serotonin/dopamine receptors .
  • Assays: Radioligand binding assays (e.g., 3H^3H-nisoxetine for norepinephrine transporters) and functional cAMP assays in cell lines (e.g., LLC-PK1) .
  • Key Finding: Ethoxy chain length impacts lipophilicity and blood-brain barrier penetration, as seen in analogs like N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamine (CAS 107674-34-0) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be determined, and what chiral resolution methods are effective?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine. Retention times for (R)- and (S)-enantiomers differ by 2–3 minutes .
  • Synthesis of Chiral Intermediates: Resolve precursors like tert-butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride via diastereomeric salt formation with L-tartaric acid .
  • X-ray Crystallography: Confirm absolute configuration using single crystals grown in ethanol/water (requires ≥99% enantiomeric excess) .

Q. What strategies mitigate metabolic instability of this compound in pharmacokinetic studies?

Methodological Answer:

  • Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites include hydroxylated ethoxypropoxy chains .
  • Stabilization: Introduce fluorine atoms at metabolically labile sites (e.g., 3-trifluoromethoxy analogs) to block CYP450-mediated oxidation, as demonstrated in 1,1,1-Trifluoro-3-phenylpropyl-2-amine derivatives .
  • Prodrug Design: Mask the amine group with acetyl or benzyl carbamate moieties to enhance plasma stability .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

  • Systematic Review: Compare assay conditions across studies (e.g., cell type, incubation time, ligand concentration). For example, discrepancies in IC₅₀ values may arise from differences in LLC-PK1 vs. HEK293 cell models .
  • Statistical Models: Apply multivariate analysis to isolate variables (e.g., lipophilicity vs. steric effects) using datasets from analogs like 3-(Diphenylphosphino)-1-propanamine (CAS 16605-03-1) .
  • Replicate Studies: Use standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) for receptor binding assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(3-Ethoxypropoxy)-3-phenylpropylamine
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